molecular formula C11H13N3O B2702311 2-(((1-Methyl-1H-pyrazol-4-yl)methyl)amino)phenol CAS No. 1006336-91-9

2-(((1-Methyl-1H-pyrazol-4-yl)methyl)amino)phenol

Cat. No.: B2702311
CAS No.: 1006336-91-9
M. Wt: 203.245
InChI Key: RDGFCUNCAFBUHE-UHFFFAOYSA-N
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Description

2-(((1-Methyl-1H-pyrazol-4-yl)methyl)amino)phenol is an organic compound that features a phenol group attached to an amino group, which is further connected to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((1-Methyl-1H-pyrazol-4-yl)methyl)amino)phenol typically involves the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with 2-aminophenol under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, to facilitate the condensation reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(((1-Methyl-1H-pyrazol-4-yl)methyl)amino)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinone derivatives, substituted phenols, and various amino derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(((1-Methyl-1H-pyrazol-4-yl)methyl)amino)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(((1-Methyl-1H-pyrazol-4-yl)methyl)amino)phenol involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
  • 2-Methyl-4-(1H-pyrazol-1-yl)benzaldehyde
  • 4-[2-(1H-Pyrazol-1-yl)ethyl]piperidine

Uniqueness

Compared to similar compounds, 2-(((1-Methyl-1H-pyrazol-4-yl)methyl)amino)phenol is unique due to its specific structural features, such as the presence of both a phenol and a pyrazole ring.

Properties

IUPAC Name

2-[(1-methylpyrazol-4-yl)methylamino]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-14-8-9(7-13-14)6-12-10-4-2-3-5-11(10)15/h2-5,7-8,12,15H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDGFCUNCAFBUHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CNC2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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